molecular formula C12H19NO3 B11722560 Tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate

Tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B11722560
M. Wt: 225.28 g/mol
InChI Key: XGAAYIFPSORVNO-UHFFFAOYSA-N
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Description

Tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic β-lactam derivative characterized by a 3-azabicyclo[3.2.0]heptane core with a 7-oxo group, a 1-methyl substituent, and a tert-butyl ester moiety. This structure is pivotal in medicinal chemistry, particularly in antibiotic design, due to its β-lactamase resistance and stability conferred by the bicyclic framework and bulky tert-butyl group .

Properties

IUPAC Name

tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-8-5-9(14)12(8,4)7-13/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAAYIFPSORVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN(CC1CC2=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a tert-butyl esterifying agent . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Bicyclic Framework Modifications

Compound 1 : o-Nitrobenzyl 3-tert-butyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
  • Key Features: Replaces the 3-aza group with 4-oxa, introducing an oxygen atom.
  • Data: UV λmax = 261 nm (ε = 5800) in methanol, indicating conjugated π-system interactions .
Compound 2 : Tert-butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
  • Key Features: Substitutes the 7-oxo group with a 6-amino moiety, altering hydrogen-bonding capacity and basicity. This modification is critical for targeting bacterial transpeptidases .
  • Data : Molecular weight = 212.29; CAS 1250884-66-2; ESI-MS m/z 376.4 [M+H]+ observed in related analogs .
Compound 3 : Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
  • Data : Molecular weight = 198.26; CAS 1017789-34-2; used in radioligand synthesis for positron-emission tomography .

Substituent Effects on Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Spectral Data/Applications
Target Compound 266-104-5* C₁₄H₂₁NO₅ 283.32 1-methyl, 7-oxo, tert-butyl Antibiotic intermediate
6-Amino derivative (Compound 2) 1250884-66-2 C₁₁H₂₀N₂O₂ 212.29 6-amino, tert-butyl Cytotoxic agent precursor
3,6-Diaza analog (Compound 3) 1017789-34-2 C₁₀H₁₈N₂O₂ 198.26 3,6-diaza, tert-butyl Radioligand for PET imaging
4-Oxa-1-aza derivative (Compound 1) - C₁₈H₂₂N₂O₆ 362.38 4-oxa, 6,6-dimethyl, nitrobenzyl Stable β-lactam antibiotic

*Note: CAS 266-104-5 corresponds to a structurally related compound with a hydroxyethylidene group .

Stability and Reactivity Trends

  • 7-Oxo Group : Enhances electrophilicity at the β-lactam carbonyl, critical for acylating bacterial penicillin-binding proteins. The absence of this group in Compound 2 reduces reactivity but increases solubility .
  • tert-Butyl Ester : Improves metabolic stability across all analogs, with logP values ~2.5–3.0, favoring blood-brain barrier penetration in CNS-targeted drugs .

Biological Activity

Tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate, also known by its CAS number 1263378-91-1, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C12H19NO3
  • Molecular Weight: 225.28 g/mol
  • CAS Number: 1263378-91-1
  • Purity: Typically ≥ 97% in commercial preparations

Pharmacological Properties

This compound has shown various biological activities, primarily as an inhibitor of certain enzymes and as a potential therapeutic agent in antibiotic development. Its structure suggests it may interact with biological targets involved in bacterial resistance mechanisms.

The compound's mechanism of action is hypothesized to involve:

  • Enzyme Inhibition: It may inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.
  • Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against specific strains of bacteria, potentially through disruption of cell wall synthesis.

Study 1: Inhibition of β-Lactamases

A study published in MDPI explored the synthesis of β-lactamase inhibitors and included Tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane derivatives as candidates for restoring the efficacy of β-lactam antibiotics against resistant strains. The results indicated that these compounds could effectively inhibit various classes of β-lactamases, enhancing the activity of co-administered antibiotics .

Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of azabicyclic compounds, Tert-butyl 1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane was tested against a panel of Gram-positive and Gram-negative bacteria. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Comparative Analysis

Compound NameCAS NumberMolecular WeightActivity Type
This compound1263378-91-1225.28 g/molβ-lactamase inhibitor
Clavulanic Acid58066-25-6224.25 g/molβ-lactamase inhibitor
Tazobactam103060-53-3244.26 g/molβ-lactamase inhibitor

This table compares Tert-butyl 1-methyl-7-oxo with other known β-lactamase inhibitors, highlighting its comparable molecular weight and similar activity profile.

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